Cas no 2137540-49-7 (3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline)

3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline 化学的及び物理的性質
名前と識別子
-
- 2137540-49-7
- 3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline
- EN300-715076
- 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline
-
- インチ: 1S/C12H9F3N2/c13-9-3-1-6(16)5-8(9)7-2-4-10(14)12(17)11(7)15/h1-5H,16-17H2
- InChIKey: KZLNUCPWGGTRJJ-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=CC=1C1C(=CC=C(C=1)N)F)F)N
計算された属性
- せいみつぶんしりょう: 238.07178278g/mol
- どういたいしつりょう: 238.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 52Ų
3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715076-0.25g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 0.25g |
$670.0 | 2023-06-01 | ||
Enamine | EN300-715076-10.0g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 10g |
$3131.0 | 2023-06-01 | ||
Enamine | EN300-715076-2.5g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 2.5g |
$1428.0 | 2023-06-01 | ||
Enamine | EN300-715076-0.1g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 0.1g |
$640.0 | 2023-06-01 | ||
Enamine | EN300-715076-5.0g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 5g |
$2110.0 | 2023-06-01 | ||
Enamine | EN300-715076-0.5g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 0.5g |
$699.0 | 2023-06-01 | ||
Enamine | EN300-715076-0.05g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 0.05g |
$612.0 | 2023-06-01 | ||
Enamine | EN300-715076-1.0g |
3-(5-amino-2-fluorophenyl)-2,6-difluoroaniline |
2137540-49-7 | 1g |
$728.0 | 2023-06-01 |
3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
3-(5-Amino-2-fluorophenyl)-2,6-difluoroanilineに関する追加情報
Professional Introduction to Compound with CAS No. 2137540-49-7 and Product Name: 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline
The compound with CAS No. 2137540-49-7 and the product name 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of intense research interest. The presence of fluorine atoms at specific positions in its molecular structure contributes to its distinct chemical behavior, which has been extensively studied for potential applications in drug development.
Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The specific arrangement of fluorine atoms in 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline plays a crucial role in modulating its pharmacological properties. This molecular design has been leveraged in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Recent research has highlighted the compound's potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, compounds like 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline can modulate these pathways, leading to therapeutic effects. Studies have demonstrated that the fluorine atoms in this compound enhance its interaction with the active sites of kinases, improving its inhibitory activity.
In addition to its role in kinase inhibition, 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline has shown promise in the development of antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes, thereby exerting bactericidal effects. This has been particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial strategies are urgently needed.
The synthesis of 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex fluorinated aromatic core of this compound. These synthetic approaches not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of innovative methodologies in pharmaceutical research.
The pharmacokinetic properties of 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline have been thoroughly investigated to optimize its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of fluorine atoms has been shown to influence these processes positively by enhancing lipophilicity and metabolic stability. These findings are crucial for designing effective drug formulations that ensure optimal bioavailability and efficacy.
Preclinical studies have provided valuable insights into the safety and efficacy of 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline. Animal models have been used to evaluate its pharmacological effects across various disease models. The results from these studies indicate that the compound exhibits a favorable safety profile with minimal side effects at therapeutic doses. This has paved the way for further clinical investigations to assess its potential in human patients.
The development of 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline aligns with broader trends in pharmaceutical innovation aimed at addressing unmet medical needs. The increasing demand for targeted therapies has driven research into novel molecular entities with tailored properties. Fluorinated aromatic compounds like this one represent a cornerstone of this innovation pipeline due to their versatility and tunability.
In conclusion, 3-(5-Amino-2-fluorophenyl)-2,6-difluoroaniline (CAS No. 2137540-49-7) is a remarkable compound with significant potential in pharmaceutical applications. Its unique structural features and functional properties make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new therapeutic applications for this compound, underscoring its importance in advancing medical science.
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